molecular formula C16H13Cl2N3O2 B12490792 N-(2,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

N-(2,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B12490792
M. Wt: 350.2 g/mol
InChI Key: AGQNHLJHKMRIAE-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

InChI

InChI=1S/C16H13Cl2N3O2/c17-9-5-6-10(18)13(7-9)20-15(22)8-14-16(23)21-12-4-2-1-3-11(12)19-14/h1-7,14,19H,8H2,(H,20,22)(H,21,23)

InChI Key

AGQNHLJHKMRIAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloroaniline and 2-chloroacetyl chloride.

    Formation of Intermediate: 2,5-dichloroaniline reacts with 2-chloroacetyl chloride to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with o-phenylenediamine to form the quinoxaline ring.

    Final Product: The final step involves the acylation of the quinoxaline derivative to obtain this compound.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques are also crucial in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: can be compared with other quinoxaline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-oxo-1,2,3,4-tetrahydroquinoxaline moiety, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.

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